molecular formula C16H18F2N4O B12264306 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B12264306
M. Wt: 320.34 g/mol
InChI Key: BULYQFLXDVWFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,5-difluorophenylmethyl group and a methoxypyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3,5-difluorobenzyl chloride with piperazine to form the intermediate 4-(3,5-difluorobenzyl)piperazine. This intermediate is then reacted with 6-methoxypyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-chloropyrimidine
  • 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-hydroxypyrimidine

Uniqueness

Compared to similar compounds, 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H18F2N4O

Molecular Weight

320.34 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C16H18F2N4O/c1-23-16-9-15(19-11-20-16)22-4-2-21(3-5-22)10-12-6-13(17)8-14(18)7-12/h6-9,11H,2-5,10H2,1H3

InChI Key

BULYQFLXDVWFCP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.